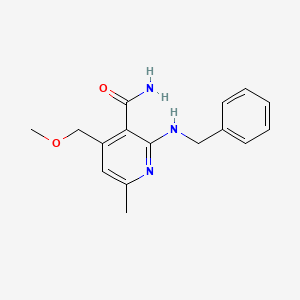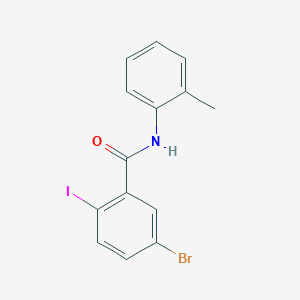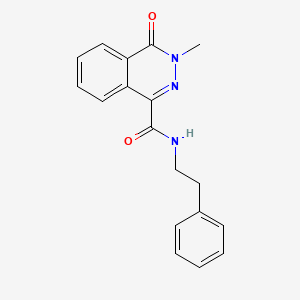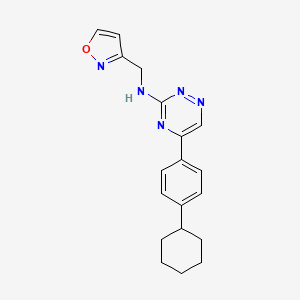
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide, also known as BML-210, is a synthetic compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide activates Nrf2 by inhibiting the activity of Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. This results in the upregulation of antioxidant and detoxification genes, leading to the anti-inflammatory, anti-cancer, and neuroprotective effects of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide.
Biochemical and Physiological Effects:
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been found to modulate several biochemical and physiological processes. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide reduces oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has also been extensively studied, and its mechanism of action is well understood. However, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the effects of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of more potent and selective Nrf2 activators based on the structure of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide involves the reaction of 2-amino-4-methoxymethyl-6-methylpyridine with benzylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using column chromatography. The yield of 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide obtained through this method is around 60%.
Applications De Recherche Scientifique
2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, 2-(benzylamino)-4-(methoxymethyl)-6-methylnicotinamide has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-8-13(10-21-2)14(15(17)20)16(19-11)18-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRRXAVYJYPOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C(=O)N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6139358.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6139364.png)
![3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6139376.png)
![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)



![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)